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Compound of Interest

Compound Name:
Ethyl 6-(2-acetoxyphenyl)-6-

oxohexanoate

Cat. No.: B1326005 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for Ethyl 6-(2-
acetoxyphenyl)-6-oxohexanoate (CAS No. 898758-75-3).[1] Aimed at researchers, scientists,

and professionals in drug development, this document outlines the predicted nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound. While

experimental spectra for this specific molecule are not publicly available, this guide offers

predicted values based on established principles of spectroscopy and detailed experimental

protocols for obtaining such data.

Molecular Formula: C₁₆H₂₀O₅[1] Molecular Weight: 292.33 g/mol [1]

Predicted Spectral Data
The following tables summarize the predicted spectral data for Ethyl 6-(2-acetoxyphenyl)-6-
oxohexanoate. These predictions are derived from the analysis of the compound's functional

groups, which include an ethyl ester, a ketone, an acetoxy group, and an ortho-disubstituted

benzene ring.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.8-8.0 Doublet 1H
Aromatic H (adjacent

to C=O)

~7.5-7.7 Triplet 1H Aromatic H

~7.2-7.4 Triplet 1H Aromatic H

~7.0-7.2 Doublet 1H Aromatic H

4.12 Quartet 2H -OCH₂CH₃

~3.0 Triplet 2H -C(=O)CH₂-

2.30 Singlet 3H -OC(=O)CH₃

~2.2-2.3 Triplet 2H -CH₂C(=O)O-

~1.6-1.8 Multiplet 4H -CH₂CH₂CH₂-

1.25 Triplet 3H -OCH₂CH₃

Table 2: Predicted ¹³C NMR Spectral Data
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Chemical Shift (δ, ppm) Carbon Type Assignment

~200 C=O Ketone Carbonyl

~173 C=O Ester Carbonyl

~169 C=O Acetoxy Carbonyl

~150 C
Aromatic C (ipso, attached to -

OAc)

~134 CH Aromatic CH

~131 C
Aromatic C (ipso, attached to

C=O)

~128 CH Aromatic CH

~126 CH Aromatic CH

~123 CH Aromatic CH

~60 CH₂ -OCH₂CH₃

~38 CH₂ -C(=O)CH₂-

~34 CH₂ -CH₂C(=O)O-

~24 CH₂ -CH₂CH₂CH₂-

~24 CH₂ -CH₂CH₂CH₂-

~21 CH₃ -OC(=O)CH₃

~14 CH₃ -OCH₂CH₃

Table 3: Predicted IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Functional Group

~3100-3000 Medium Aromatic C-H Stretch

~2980-2850 Medium Aliphatic C-H Stretch

~1760 Strong Acetoxy C=O Stretch

~1735 Strong Ethyl Ester C=O Stretch

~1685 Strong Aryl Ketone C=O Stretch

~1600, ~1480 Medium-Weak Aromatic C=C Bending

~1200 Strong Acetoxy C-O Stretch

~1150 Strong Ester C-O Stretch

Table 4: Predicted Mass Spectrometry Data
m/z Interpretation

292 Molecular Ion [M]⁺

247 [M - OCH₂CH₃]⁺

220
[M - C₄H₈O₂]⁺ (Loss of ethyl butanoate

fragment)

163 [CH₃COOC₆H₄CO]⁺

121 [HOC₆H₄CO]⁺

43 [CH₃CO]⁺ (Base Peak)

Experimental Protocols
The acquisition of spectral data for compounds like Ethyl 6-(2-acetoxyphenyl)-6-
oxohexanoate follows standardized laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2][3] Ensure the

sample is free of particulate matter by filtering it through a small plug of glass wool in a

Pasteur pipette.[2]

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for chemical shift referencing.[4]

Data Acquisition: Place the NMR tube in the spectrometer. The instrument's magnetic field is

stabilized by locking onto the deuterium signal of the solvent.[3] The magnetic field

homogeneity is then optimized through a process called shimming.[3] For ¹H NMR, a

sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For the less

sensitive ¹³C nucleus, a greater number of scans and a higher sample concentration may be

necessary.[3][4]

Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method): If the compound is a solid, dissolve a small amount

in a volatile solvent (e.g., dichloromethane or acetone).[5] Apply a drop of this solution to a

salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the

compound.[5]

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.[5]

Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the

clean salt plate should be taken and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100

micrograms per mL) in a volatile organic solvent such as methanol or acetonitrile.[6] The

solution should be free of any solid particles.[6]

Ionization: Introduce the sample into the mass spectrometer. A common method for organic

molecules is Electron Impact (EI), where a high-energy electron beam bombards the sample,

causing ionization and fragmentation.[7][8]
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Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[7]

Detection: A detector records the abundance of each ion, generating a mass spectrum.[7]

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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